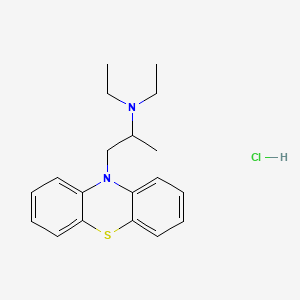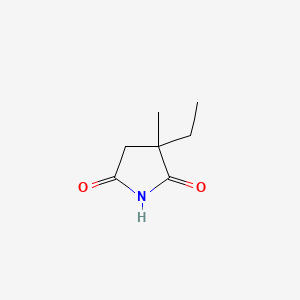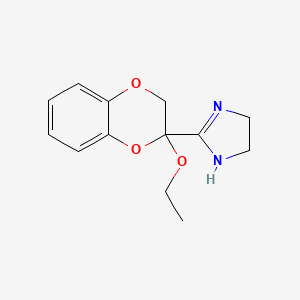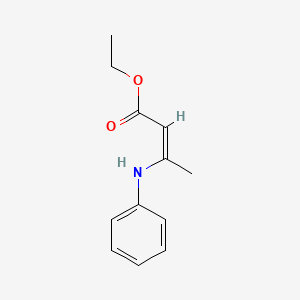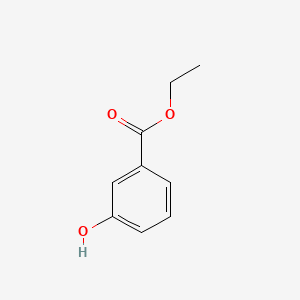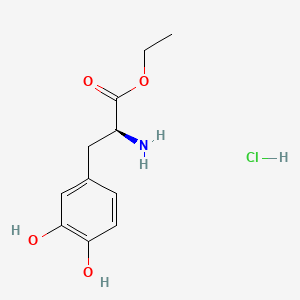
Etilevodopa HCl
Vue d'ensemble
Description
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a dihydroxyphenyl group. It is often studied for its potential biological activities and its role in various chemical reactions.
Applications De Recherche Scientifique
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
Target of Action
Etilevodopa primarily targets the dopamine receptors in the brain . Dopamine (DA) is a natural neurotransmitter and neurohormone that exerts its action by binding to five DA receptors in the brain, D1–5 .
Mode of Action
Etilevodopa is a prodrug of Levodopa, which means it is metabolized into Levodopa in the body . It is rapidly hydrolyzed to Levodopa and ethanol by nonspecific esterases in the gastrointestinal tract . Once converted into Levodopa, it can cross the blood-brain barrier and be converted into dopamine, which can then bind to dopamine receptors .
Biochemical Pathways
The production of dopamine represents the first steps in catecholamine synthesis and starts with phenylalanine which is hydroxylated to tyrosine, then again to levodopa (LD) and finally, through decarboxylation, to dopamine (DA) . This cascade is accomplished and catalyzed with the aid of three enzymes .
Pharmacokinetics
Etilevodopa has been found to have increased solubility and bioavailability with a shorter time to maximum concentration (Cmax) compared to Levodopa . It passes unchanged through the stomach to the duodenum, where it is rapidly hydrolyzed by local esterases and rapidly absorbed as Levodopa .
Result of Action
The primary result of Etilevodopa’s action is the increase in dopamine levels in the brain, which can help alleviate symptoms in conditions like Parkinson’s disease, where dopamine levels are typically low .
Action Environment
The efficacy and stability of Etilevodopa can be influenced by various environmental factors. For instance, the presence of certain other medications can decrease the therapeutic efficacy of Etilevodopa . Therefore, it’s crucial to consider these factors when administering Etilevodopa.
Analyse Biochimique
Biochemical Properties
Etilevodopa HCl plays a significant role in biochemical reactions as a dopamine replacement drug . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the conversion of this compound to dopamine, a crucial neurotransmitter .
Cellular Effects
This compound influences cell function by increasing the levels of dopamine in the brain . This can impact cell signaling pathways, gene expression, and cellular metabolism. The increase in dopamine can improve motor function and reduce symptoms of Parkinson’s disease .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to dopamine . This process occurs through enzymatic reactions in the brain. The newly formed dopamine can then bind to dopamine receptors, leading to the activation or inhibition of downstream signaling pathways .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. While it initially provides therapeutic benefits, long-term use can lead to a deterioration of motor function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While low to moderate doses can alleviate symptoms of Parkinson’s disease, high doses may lead to adverse effects
Metabolic Pathways
This compound is involved in the dopamine synthesis pathway . It interacts with various enzymes during its conversion to dopamine. This process can affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, which allows it to exert its effects in the brain
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it is converted to dopamine This localization can affect its activity and function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-DOPA Ethyl Ester Hydrochloride typically involves the esterification of 3,4-dihydroxyphenylalanine (L-DOPA) with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of L-DOPA Ethyl Ester Hydrochloride involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of advanced catalysts and reaction conditions ensures efficient production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenolic compounds.
Substitution: Substituted phenolic and amino derivatives.
Comparaison Avec Des Composés Similaires
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride can be compared with similar compounds such as:
3,4-Dihydroxyphenethylamine hydrochloride: Known for its role as a neurotransmitter.
Dopamine hydrochloride: A key neurotransmitter involved in various physiological processes.
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of hydroxyl groups.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of L-DOPA Ethyl Ester Hydrochloride.
Propriétés
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQFXVIIFKVRCK-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





